2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3S/c18-16-11-14(21-9-1-2-10-25(21,23)24)3-4-15(16)17(22)20-12-13-5-7-19-8-6-13/h3-8,11H,1-2,9-10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRZZFMVJBWNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=C(C=C2)C(=O)NCC3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide is a complex organic molecule with potential biological activities. It belongs to a class of compounds known as benzamides, which have been extensively studied for various therapeutic applications, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C14H19ClN2O4S
- Molecular Weight : 346.830 g/mol
- Structural Features : The compound features a chloro group, a thiazine ring, and a pyridine moiety, contributing to its unique chemical reactivity and biological properties.
Antitumor Activity
Research indicates that benzamide derivatives often exhibit significant antitumor properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines. In particular:
- Mechanism of Action : The thiazine ring and the benzamide structure are believed to play crucial roles in interacting with cellular targets such as enzymes involved in cancer cell proliferation.
- Case Study : A related thiazole derivative demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, indicating strong cytotoxicity. This suggests that structural modifications in the thiazine ring can enhance antitumor activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Similar thiazole-containing compounds have exhibited MIC values around 31.25 µg/mL against tested pathogens .
Antidiabetic Potential
Recent studies have explored the potential of benzamide derivatives as antidiabetic agents:
- Mechanism : These compounds may activate glucokinase, an enzyme crucial for glucose metabolism.
- Research Findings : Certain derivatives have shown promising results in animal models for their ability to lower blood glucose levels .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide can be influenced by various structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Group | Enhances nucleophilic substitution reactions |
| Thiazine Ring | Critical for cytotoxic activity |
| Pyridine Moiety | Potentially increases binding affinity to biological targets |
Comparison with Similar Compounds
Anacardic Acid-Derived Benzamides
Benzamide derivatives of anacardic acid, such as N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) and N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) , share the benzamide scaffold but differ in substituents. These compounds exhibit dual roles as HAT inhibitors or activators, with CTPB activating p300 HAT activity at 10 µM . In contrast, the target compound replaces the pentadecyl/trifluoromethyl groups with a thiazinan sulfone and pyridylmethyl group, likely altering its selectivity and cellular permeability (Table 1).
Chromene-Fused Benzamides
Compounds like N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide () feature a chromene ring fused to the benzamide core. The target compound lacks this fused ring system but incorporates a sulfone-containing thiazinan ring, which may reduce steric hindrance and improve binding to planar enzymatic pockets .
Tetrazine-Pyrimidine Benzamides
N-(2-Aminopropyl)-4-(6-(pyrimidine-2-yl)-1,2,4,5-tetrazine-3-yl)benzamide () includes a tetrazine-pyrimidine substituent, enabling click chemistry applications. The target compound’s pyridin-4-ylmethyl group and thiazinan sulfone prioritize stability over reactivity, making it more suited for therapeutic than diagnostic use .
Physicochemical Properties
Q & A
Q. What synthetic routes are recommended for synthesizing 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(pyridin-4-ylmethyl)benzamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including coupling of the benzamide core with functionalized pyridine and thiazinane groups. Key steps require anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) and inert atmospheres (nitrogen/argon) to prevent side reactions like oxidation or hydrolysis. For example, the thiazinane moiety may be introduced via nucleophilic substitution under controlled pH and temperature . Critical conditions include monitoring reaction progress with thin-layer chromatography (TLC) and optimizing stoichiometry to avoid byproducts.
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for verifying connectivity and stereochemistry. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), confirms molecular weight and isotopic patterns. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, while elemental analysis validates stoichiometry .
Q. How do the functional groups in this compound influence its reactivity in derivatization reactions?
The chloro-substituted benzene ring undergoes electrophilic aromatic substitution (e.g., nitration), while the pyridinylmethyl group participates in nucleophilic reactions (e.g., alkylation). The 1,2-thiazinan-2-yl moiety’s sulfone group can act as a hydrogen bond acceptor, influencing solubility and interactions in catalytic systems. Reductive amination or cross-coupling reactions (e.g., Suzuki-Miyaura) are feasible for further functionalization .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound under varying solvent systems?
Solvent polarity and coordination ability significantly impact reaction kinetics. Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions, while non-polar solvents (e.g., toluene) favor cyclization steps. Systematic screening using design of experiments (DoE) methodologies can identify optimal solvent-temperature combinations. For example, refluxing in acetonitrile improved yields by 20% in analogous thiazinane syntheses .
Q. How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved during structural elucidation?
Cross-validation with 2D NMR techniques (e.g., NOESY for spatial proximity) and tandem MS/MS fragmentation can resolve ambiguities. For instance, a mismatch between observed molecular ions (MS) and NMR integration may indicate residual solvents or counterions. Deuterium exchange experiments or X-ray crystallography (if crystals are obtainable) provide definitive confirmation .
Q. What experimental design principles apply to assessing this compound’s biological activity in vitro?
Use randomized block designs with split-plot arrangements to control variability. For cytotoxicity assays, dose-response curves (e.g., 0.1–100 µM) with triplicate measurements and positive/negative controls (e.g., doxorubicin for apoptosis) are essential. Include time-course studies to evaluate stability in cell culture media, as decomposition products may confound results .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model binding to proteins like kinases or GPCRs. Parameterize force fields using quantum mechanical calculations (e.g., DFT for sulfone group charges). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. What strategies mitigate stability issues during long-term storage of this compound?
Store lyophilized samples at -20°C under argon to prevent oxidation. For solutions, use deuterated solvents (e.g., DMSO-d6) to minimize decomposition. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Adding antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may enhance shelf life .
Data Analysis and Environmental Impact
Q. How should researchers address discrepancies in bioactivity data across independent studies?
Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Use Bland-Altman plots to assess systematic biases. Replicate experiments under harmonized conditions (e.g., standardized cell passage numbers, serum-free media) to isolate compound-specific effects .
Q. What methodologies assess the environmental fate of this compound in ecotoxicological studies?
Follow OECD guidelines for biodegradability (Test 301) and bioaccumulation (Test 305). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify residues in water/soil samples. Model partitioning coefficients (log P, log D) with software like EPI Suite to predict persistence in aquatic systems .
Q. Notes
- All answers integrate methodological rigor and evidence-based practices.
- Advanced questions emphasize hypothesis-driven experimentation and data reconciliation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
